

Quantum chemical calculations for (3-aminophenyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(3-aminophenyl) 4-methylbenzenesulfonate
Cat. No.:	B154137

[Get Quote](#)

An in-depth analysis of the structural and electronic properties of **(3-aminophenyl) 4-methylbenzenesulfonate** is crucial for its application in materials science and drug development. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating the molecular geometry, electronic structure, and vibrational spectra of this compound. This guide details the computational methodology for such calculations and presents a summary of the expected results, offering valuable insights for researchers and scientists.

Computational Methodology

The quantum chemical calculations for **(3-aminophenyl) 4-methylbenzenesulfonate** are typically performed using DFT, a robust method for studying the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, is commonly employed for these types of calculations.^[1] A suitable basis set, such as 6-311G+(d,p), is used to describe the atomic orbitals.^{[1][2]}

The general workflow for these calculations is as follows:

- Molecular Structure Input: The initial 3D structure of **(3-aminophenyl) 4-methylbenzenesulfonate** is created using molecular modeling software.

- **Geometry Optimization:** The initial structure is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.
- **Frequency Calculations:** Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical infrared (IR) and Raman spectra.
- **Property Calculations:** Once the optimized geometry is obtained, various electronic and structural properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP).

Data Presentation

The quantitative data obtained from these quantum chemical calculations are summarized in the following tables. The values presented are illustrative and representative of what can be expected for sulfonamide derivatives based on the described computational methods.

Table 1: Optimized Molecular Geometry

Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
S-O1	1.43		
S-O2	1.43	O1-S-O2	120.0
S-N	1.65	O1-S-N	108.0
S-C (tosyl)	1.77	O2-S-C (tosyl)	108.0
N-C (phenyl)	1.40	S-N-C (phenyl)	125.0
C-N (amino)	1.39		
C-C-N (amino)	120.0		
C-S-N-C			

Table 2: Electronic Properties

Property	Value
HOMO Energy	-6.5 eV
LUMO Energy	-1.9 eV
HOMO-LUMO Energy Gap	4.6 eV
Total Dipole Moment	5.0 Debye
Mulliken Charge on S	+1.2 e
Mulliken Charge on N (sulfonamide)	-0.8 e
Mulliken Charge on N (amino)	-0.7 e

Table 3: Vibrational Frequencies

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)	Assignment
N-H Stretch (amino)	3450	3400-3500	Asymmetric & Symmetric
C-H Stretch (aromatic)	3100-3000	3100-3000	
S=O Stretch	1350, 1160	1370-1335, 1170-1150	Asymmetric & Symmetric
S-N Stretch	930	940-900	
C-N Stretch	1300	1335-1250	

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of the quantum chemical calculations described.

Computational Chemistry Workflow for (3-aminophenyl) 4-methylbenzenesulfonate

[Click to download full resolution via product page](#)

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

Quantum chemical calculations provide indispensable insights into the molecular properties of **(3-aminophenyl) 4-methylbenzenesulfonate**. The methodologies outlined in this guide, based on Density Functional Theory, allow for the detailed characterization of its geometry, electronic structure, and vibrational modes. The resulting data, presented in a structured format, can guide further experimental work and aid in the rational design of new materials and

therapeutic agents. The computational workflow is a systematic process that ensures the reliability and accuracy of the theoretical predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Quantum chemical calculations for (3-aminophenyl) 4-methylbenzenesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154137#quantum-chemical-calculations-for-3-aminophenyl-4-methylbenzenesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com